molecular formula C10H13N B1607186 N-Benzylideneisopropylamine CAS No. 6852-56-8

N-Benzylideneisopropylamine

Cat. No.: B1607186
CAS No.: 6852-56-8
M. Wt: 147.22 g/mol
InChI Key: GVDZNWFGNHAZCX-UHFFFAOYSA-N
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Description

N-Benzylideneisopropylamine is an organic compound with the molecular formula C10H13N. It is a type of Schiff base, formed by the condensation of benzaldehyde and isopropylamine. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzylideneisopropylamine is typically synthesized through a condensation reaction between benzaldehyde and isopropylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction can be represented as follows:

C6H5CHO+(CH3)2CHNH2C6H5CH=NCH(CH3)2+H2O\text{C}_6\text{H}_5\text{CHO} + \text{(CH}_3\text{)}_2\text{CHNH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH=NCH(CH}_3\text{)}_2 + \text{H}_2\text{O} C6​H5​CHO+(CH3​)2​CHNH2​→C6​H5​CH=NCH(CH3​)2​+H2​O

Industrial Production Methods: On an industrial scale, the synthesis of this compound follows similar principles but may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as acidic or basic catalysts can also be employed to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions: N-Benzylideneisopropylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction of this compound can yield secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed.

Major Products:

    Oxidation: Oximes or nitriles.

    Reduction: Secondary amines.

    Substitution: Various substituted imines or amines, depending on the nucleophile used.

Scientific Research Applications

Catalytic Applications

1.1 Heterogeneous Catalysis

NBIPA has been utilized as a ligand in catalytic systems, particularly in the oxidation of amines to imines. Recent studies have demonstrated that nanoparticulate palladium catalysts supported on alumina can effectively promote the oxidation of various amines, including NBIPA, achieving high yields and selectivity. For instance, the use of Pd3_3Pb/SiO2_2 as a catalyst resulted in a 95% yield of NBIPA after five hours of reaction time under specific conditions (110°C, 5% O2_2/Ar atmosphere) .

CatalystYield (%)Reaction Time (h)Conditions
Pd3_3Pb/SiO2_2955110°C, 5% O2_2/Ar
Pd/SiO2_245Same as above

1.2 Synthesis of Imine Derivatives

The compound has also been employed in the synthesis of imine derivatives through reductive amination processes. The presence of NBIPA significantly enhances the yield of desired products when used alongside silanes in various organic transformations . The ability to facilitate imine formation under mild conditions makes it a valuable reagent in synthetic organic chemistry.

Organic Synthesis

2.1 Synthesis of Complex Molecules

NBIPA serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for further functionalization, making it an attractive starting material for synthesizing pharmaceuticals and agrochemicals. For example, reactions involving NBIPA have led to the development of various biologically active compounds .

2.2 Case Study: Synthesis of Benzylamine Derivatives

In a notable study, researchers utilized NBIPA to synthesize benzylamine derivatives via a one-pot reaction involving multiple substrates. This method showcased the compound's versatility and efficiency in generating complex amine structures with significant pharmaceutical potential .

Medicinal Chemistry Applications

3.1 Antioxidant Properties

Research indicates that compounds related to NBIPA exhibit antioxidant activity, which is beneficial for developing therapeutic agents targeting oxidative stress-related diseases. The antioxidative potential has been evaluated through various assays, revealing promising results that warrant further exploration .

3.2 Potential Pharmacological Activities

NBIPA and its derivatives have shown potential pharmacological activities, including anti-inflammatory and anticancer properties. Preliminary studies suggest that these compounds might inhibit specific pathways involved in tumor progression, making them candidates for further investigation in cancer therapy .

Mechanism of Action

The mechanism of action of N-Benzylideneisopropylamine involves its interaction with various molecular targets. As a Schiff base, it can form complexes with metal ions, which can then participate in catalytic cycles. The imine group in this compound can also undergo hydrolysis to release the corresponding amine and aldehyde, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

    N-Isopropylbenzylamine: Similar in structure but differs in the position of the imine group.

    N-Benzylidenepropan-2-amine: Another Schiff base with a similar structure but different substituents.

Uniqueness: N-Benzylideneisopropylamine is unique due to its specific imine structure, which imparts distinct reactivity and stability. Its ability to form stable complexes with metal ions and participate in a variety of chemical reactions makes it a valuable compound in both research and industrial applications.

Biological Activity

N-Benzylideneisopropylamine (NBIPA) is an organic compound that has garnered interest due to its diverse biological activities and potential applications in medicinal chemistry. This article presents a comprehensive overview of the biological activity of NBIPA, supported by data tables, case studies, and research findings.

  • Molecular Formula : C10_{10}H13_{13}N
  • Molecular Weight : 161.22 g/mol
  • CAS Number : 95962-68-6

Antioxidant Activity

Research has indicated that NBIPA exhibits significant antioxidant properties. A study highlighted its role in enhancing the levels of secondary metabolites in plants, such as flavonoids and phenolic compounds, which are known for their antioxidant capacity. The application of NBIPA led to a marked increase in enzymatic activities associated with antioxidant defenses, including catalase and ascorbate peroxidase, while reducing lipid peroxidation levels in treated plants .

Compound Peak Area (%) Antioxidant Enzyme Activity
NBIPA19.11Catalase: Increased
Other Compounds12.88Ascorbate Peroxidase: Increased

Antimicrobial Activity

NBIPA has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it possesses inhibitory effects against various bacterial strains. The compound showed particularly strong activity against Gram-positive bacteria, suggesting its potential as a lead structure for developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory potential of NBIPA was investigated through its impact on inflammatory markers in cellular models. It was found to significantly reduce the expression of pro-inflammatory cytokines, indicating its therapeutic potential in managing inflammatory diseases .

Case Studies

  • Plant Growth Promotion : In a study involving Catharanthus roseus, the application of NBIPA led to enhanced growth and increased production of beneficial secondary metabolites. This effect was attributed to the compound's ability to modulate oxidative stress responses in plants .
  • Synthesis and Biological Evaluation : A study focused on synthesizing β-lactams using NBIPA as a reagent demonstrated that it could facilitate reactions leading to biologically active compounds with potential therapeutic applications .

The biological effects of NBIPA can be attributed to its ability to interact with various biochemical pathways:

  • Antioxidant Mechanism : By enhancing the activity of antioxidant enzymes, NBIPA helps mitigate oxidative stress in cells, which is crucial for maintaining cellular health.
  • Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and interferes with metabolic processes essential for bacterial survival.

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing N-Benzylideneisopropylamine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves condensation reactions between benzaldehyde derivatives and isopropylamine under controlled conditions. Optimize temperature (e.g., 60–80°C) and solvent polarity (e.g., ethanol or toluene) to enhance yield. Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) . For purity verification, cross-reference physical constants (e.g., boiling point, density) with authoritative databases like the CRC Handbook of Chemistry and Physics .

Q. How should researchers safely handle and store this compound to mitigate risks?

  • Methodological Answer : Use chemical fume hoods and personal protective equipment (PPE), including nitrile gloves and lab coats, as recommended in safety data sheets (SDS) . Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent oxidation. Regularly inspect storage conditions using humidity/temperature sensors . Dispose of waste via authorized hazardous waste facilities, adhering to local regulations .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Employ nuclear magnetic resonance (NMR) for structural confirmation (e.g., ¹H/¹³C NMR to identify benzyl and isopropyl groups) . Complement with mass spectrometry (MS) for molecular weight validation . For purity assessment, use high-performance liquid chromatography (HPLC) with UV detection, referencing analytical standards .

Advanced Research Questions

Q. How can discrepancies in reported physicochemical properties of this compound be resolved?

  • Methodological Answer : Cross-validate data using multiple techniques (e.g., differential scanning calorimetry for melting point verification) . Consult standardized databases like the NIST Chemistry WebBook to reconcile conflicting values . Replicate experiments under controlled conditions (e.g., humidity-free environments) to isolate variables causing discrepancies .

Q. What advanced strategies are suitable for studying the compound’s stability under experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (e.g., heat, light, pH extremes). Analyze degradation products via LC-MS or GC-MS . Use kinetic modeling to predict shelf-life, incorporating Arrhenius equation parameters derived from thermal degradation experiments .

Q. How can ecological toxicity and bioaccumulation potential be assessed given limited data?

  • Methodological Answer : Perform in vitro assays (e.g., Daphnia magna acute toxicity tests) to estimate EC₅₀ values . For bioaccumulation, calculate the octanol-water partition coefficient (log P) experimentally via shake-flask methods . Extrapolate results using quantitative structure-activity relationship (QSAR) models if empirical data are unavailable .

Q. What protocols ensure reproducibility in synthesizing this compound derivatives?

  • Methodological Answer : Standardize reaction parameters (e.g., stoichiometry, catalyst loading) using design-of-experiments (DoE) approaches. Validate synthetic routes with orthogonal techniques (e.g., infrared spectroscopy for functional group tracking) . Publish detailed procedural metadata, including raw spectral data, to enhance reproducibility .

Q. Key Considerations for Data Integrity

  • Contradiction Analysis : When conflicting data arise, prioritize peer-reviewed studies from institutions like NIST or the International Pharmacopoeia .
  • Ethical Handling : Follow institutional guidelines for hazardous material use, emphasizing training for early-career researchers .

Properties

IUPAC Name

1-phenyl-N-propan-2-ylmethanimine
Source PubChem
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InChI

InChI=1S/C10H13N/c1-9(2)11-8-10-6-4-3-5-7-10/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDZNWFGNHAZCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2064492
Record name 2-Propanamine, N-(phenylmethylene)-
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Molecular Weight

147.22 g/mol
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CAS No.

6852-56-8
Record name N-(Phenylmethylene)-2-propanamine
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Record name 2-Propanamine, N-(phenylmethylene)-
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Record name N-Benzylideneisopropylamine
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Record name 2-Propanamine, N-(phenylmethylene)-
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Record name N-benzylideneisopropylamine
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Synthesis routes and methods

Procedure details

To a three neck round bottom flask, equipped with a cold water condenser, 30 g of water and 26.5 g of benzaldehyde were added. The mixture was mixed using a magnetic stirrer for 3 minutes at room temperature. i-Propylamine (17.7 g) was added to the reaction flask in one portion, followed by vigorous stirring for 40 minutes. The agitation was stopped and the reaction mixture was allowed to stand for at least 15 minutes. The lower aqueous layer was separated from the reaction mixture. The upper layer was collected and dried over magnesium sulfate to give 38.9 g of product. This crude product could be further purified by distillation, collecting the fraction between 94°-95° C./18 mmHg. 1H NMR (300 Hz, CDCl3, ppm): 8.29 (1H, s), 7.70 (2H, m), 7.38 (3H, m), 3.53 (hep. J=6.3 Hz), 1.27 (9H, d, J=6.3 Hz); IR (NaCl film, cm-1): 3061, 3026, 2930, 2835, 1647, 1581, 1450, 1382, 1306, 1141,967, 755, 693.
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
26.5 g
Type
reactant
Reaction Step Two
Name
Quantity
30 g
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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